molecular formula C20H32N2O6S B1593864 N,N-Diethyl-m-aminophenol sulfate CAS No. 68239-84-9

N,N-Diethyl-m-aminophenol sulfate

Cat. No.: B1593864
CAS No.: 68239-84-9
M. Wt: 428.5 g/mol
InChI Key: UBHOMCCCACORIM-UHFFFAOYSA-N
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Description

Contextualization of the Compound within Aromatic Amine Chemistry

N,N-Diethyl-m-aminophenol sulfate (B86663) belongs to the class of aromatic amines, which are organic compounds that feature an amino group attached to an aromatic ring. The "m-" or meta- position of the diethylamino group relative to the hydroxyl group on the phenol (B47542) ring is a key structural feature that influences its reactivity.

The presence of both a hydroxyl (-OH) group and a diethylamino (-N(CH2CH3)2) group on the benzene (B151609) ring makes it a derivative of both phenol and aniline (B41778). The diethylamino group is an activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic substitution reactions. The hydroxyl group is also an activating group. This dual activation enhances the nucleophilicity of the aromatic ring.

The sulfate salt form, with the chemical formula (C10H15NO)2·H2SO4, indicates that two molecules of N,N-diethyl-m-aminophenol are associated with one molecule of sulfuric acid. drugfuture.com This salt formation can improve the stability and handling of the compound compared to its free base form.

Physicochemical Properties of N,N-Diethyl-m-aminophenol

Property Value
CAS Number 91-68-9 (for the free base)
Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol biosynth.comemcochemicals.comchemicalbook.com
Melting Point 69-75 °C chemicalbook.comtcichemicals.comchembk.com
Boiling Point 276-280 °C chembk.com
Appearance White to gray to brown powder or lumps tcichemicals.com

| Solubility | Soluble in water, ethanol, ether, and alkali; slightly soluble in petroleum hydrocarbons. chembk.com |

Overview of its Significance as a Chemical Intermediate

N,N-Diethyl-m-aminophenol is a highly important intermediate in the synthesis of a variety of other chemical compounds, most notably dyes. emcochemicals.comgoogle.comsulakshchemicals.com Its reactive nature makes it a valuable building block in organic synthesis.

One of the most prominent applications of N,N-diethyl-m-aminophenol is in the production of rhodamine dyes, such as Rhodamine B. sulakshchemicals.com These fluorescent dyes have widespread use in biotechnology as staining agents and in various analytical techniques. The synthesis of these dyes often involves the condensation of N,N-diethyl-m-aminophenol with phthalic anhydride (B1165640) or a related derivative.

Furthermore, this compound serves as a key precursor for dyes used in pressure-sensitive and heat-sensitive recording papers. google.comsulakshchemicals.comgoogle.com The color change in these papers is often based on the reaction of a leuco dye, derived from N,N-diethyl-m-aminophenol, with an acidic developer.

Several methods for the synthesis of N,N-diethylaminophenols have been developed, reflecting their industrial importance. These include:

The alkali fusion of sodium metanilate that has been ethylated. google.comgoogle.com

The reaction of a dihydric phenol with diethylamine (B46881). google.com

The ethylation of an aminophenol. google.comgoogle.com

The reductive alkylation of an aminophenol with acetaldehyde (B116499). google.comgoogle.com

Reacting resorcinol (B1680541) with diethylamine under anhydrous conditions in the presence of a catalyst. epo.org

A one-step synthesis from o-chlorophenol and diethylamine using a sodium amide catalyst. chemicalbook.com

The purity of N,N-diethyl-m-aminophenol is crucial for its application in dye synthesis, as impurities can affect the color and performance of the final product. google.com Purification methods often involve distillation and crystallization to achieve the desired quality. google.comgoogle.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(diethylamino)phenol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H15NO.H2O4S/c2*1-3-11(4-2)9-6-5-7-10(12)8-9;1-5(2,3)4/h2*5-8,12H,3-4H2,1-2H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHOMCCCACORIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=CC=C1)O.CCN(CC)C1=CC(=CC=C1)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4071342
Record name Phenol, 3-(diethylamino)-, sulfate (2:1) (salt)
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Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68239-84-9
Record name N,N-Diethyl-m-aminophenol sulfate
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Record name Phenol, 3-(diethylamino)-, sulfate (2:1)
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Record name Phenol, 3-(diethylamino)-, sulfate (2:1) (salt)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[(diethylhydroxyphenyl)ammonium] sulphate
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Record name N,N-DIETHYL-M-AMINOPHENOL SULFATE
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Historical Development and Chemical Significance of N,n Diethyl M Aminophenols

Evolution of Synthetic Approaches for Aminophenol Derivatives

The synthesis of aminophenols, including N,N-disubstituted derivatives like N,N-Diethyl-m-aminophenol, has evolved considerably over time. Early industrial methods were often resource-intensive and generated significant waste. Gradually, these have been supplemented or replaced by more sophisticated catalytic and direct approaches.

Historically, a common route to aminophenols involved the reduction of the corresponding nitrophenols. taylorandfrancis.com A conventional industrial method for producing p-aminophenol, for instance, was the iron-acid reduction of p-nitrobenzene in a multi-step process. chemicalbook.comresearchgate.net A similar foundational logic was applied to meta-substituted derivatives. One of the older, established processes for producing N,N-diethylaminophenols was the alkali fusion process. google.comgoogle.com This method begins with nitrobenzene (B124822), which is converted to sodium metanilate, followed by ethylation with reagents like ethyl chloride or diethyl sulfate (B86663), and finally, an alkali fusion step. google.comgoogle.com However, this process is of limited industrial appeal due to the large quantities of wastewater and sludge it produces. google.com

More direct and efficient methods have since been developed. One such approach is the direct alkylation of m-aminophenol. A significant advancement in the synthesis of N,N-diethyl-m-aminophenol involves the reductive alkylation of m-aminophenol with acetaldehyde (B116499). google.comgoogle.com This reaction is conducted in the presence of a catalyst (such as Platinum, Palladium, or Nickel) and hydrogen gas. google.com This method allows for a more direct conversion with potentially higher purity and yield.

Another synthetic strategy involves the reaction of a dihydric phenol (B47542), such as resorcinol (B1680541), with diethylamine (B46881) in the presence of a catalyst. google.comchemicalbook.com For example, a Raney Ni-catalyzed amination of resorcinol with diethylamine can be performed in an autoclave under hydrogen pressure to yield the desired product. chemicalbook.com Modern synthetic chemistry has also explored novel catalytic systems. For instance, copper-catalyzed reactions involving researchgate.net-rearrangements have been utilized to afford meta-aminophenol derivatives in good to high yields, demonstrating the ongoing search for more versatile and selective synthetic tools. researchgate.net

The table below summarizes some of the key synthetic routes for N,N-Diethyl-m-aminophenol.

Synthesis Method Primary Starting Materials Key Reagents/Conditions General Description
Alkali Fusion Process NitrobenzeneEthyl chloride or diethyl sulfate, Alkali fusionA multi-step process involving formation of sodium metanilate, ethylation, and high-temperature alkali fusion. google.comgoogle.com
Alkylation of m-Aminophenol m-AminophenolEthyl chloride or diethyl sulfate, Alkali saltDirect ethylation of the amino group of m-aminophenol. google.com
Reaction with Dihydric Phenol Resorcinol, DiethylamineAcid catalyst or Raney NiReaction between a dihydric phenol and diethylamine to introduce the diethylamino group. google.comchemicalbook.com
Reductive Alkylation m-Aminophenol, AcetaldehydeH₂, Catalyst (e.g., Pt, Pd, Ni)A direct synthesis where m-aminophenol is reacted with acetaldehyde under a hydrogen atmosphere with a metal catalyst. google.comgoogle.com

Modern methods, particularly catalytic hydrogenation and reductive amination, are often favored as they represent more environmentally friendly and efficient processes compared to older techniques like iron-acid reductions. chemicalbook.comresearchgate.net

Seminal Discoveries and Their Impact on Chemical Synthesis

The development of synthetic routes for N,N-Diethyl-m-aminophenol has been largely driven by its utility as a precursor for high-value chemicals, particularly dyes. The discovery of its role as a fundamental building block for various colorants and fluorescent compounds spurred research into optimizing its production for both quality and economic viability.

N,N-Diethyl-m-aminophenol is a crucial intermediate for a range of dyes, including rose essence, acid peach red, and basic rose red. It is also a key starting reagent for the synthesis of important fluorescent molecules like Nile Red and various coumarin derivatives, which are used as fluorescent whitening agents. chemicalbook.com The discovery that this relatively simple aminophenol derivative could be used to construct complex and photophysically active molecules like coumarins and rhodamines was a significant driver for its industrial synthesis. chemicalbook.com These applications created a demand that necessitated the move away from less efficient laboratory-scale syntheses to robust, high-yield industrial processes.

A significant discovery in the context of industrial production was the development of a comprehensive process for producing high-purity N,N-diethyl-m-aminophenol. This process, detailed in patent literature, involves not only the catalytic reductive alkylation of m-aminophenol but also a specific multi-stage distillation and purification sequence. google.comgoogle.com The process includes steps to remove unreacted acetaldehyde and solvent at a controlled temperature, followed by distillation of the crude product, and a final purification step involving contact with a solvent containing acid sulfites or dithionites to precipitate the high-purity final product. google.comgoogle.com This integrated approach to synthesis and purification had a major impact, enabling the production of N,N-diethyl-m-aminophenol at a purity of 99.8% or higher, free from tar impurities. google.com Such advancements are seminal in process chemistry, as they transform a chemical from a laboratory reagent into a viable, high-quality industrial commodity, thereby facilitating the large-scale production of the many products derived from it.

The following table highlights some of the key research findings related to the application and synthesis of N,N-Diethyl-m-aminophenol that have influenced chemical synthesis.

Area of Discovery Key Finding Impact on Chemical Synthesis
Dye & Pigment Synthesis N,N-Diethyl-m-aminophenol is a key intermediate for coumarin, rhodamine, and other acid/basic dyes. chemicalbook.comDrove the need for reliable, large-scale synthesis methods to supply the dye manufacturing industry.
Fluorescent Probes It serves as a starting material for fluorescent molecules like Nile Red and can be used to create fluorescent probes for detecting ions. chemicalbook.combiosynth.comExpanded its utility beyond traditional dyes into the field of analytical and materials chemistry, encouraging synthesis of functionalized derivatives.
Process Chemistry & Purification Development of an integrated reductive alkylation and purification process to achieve >99% purity. google.comgoogle.comProvided an industrially viable method for producing a high-purity intermediate, essential for sensitive applications like fluorescent agent synthesis.
Catalysis Introduction of catalytic methods, such as Raney Ni-catalyzed amination of resorcinol and Cu-catalyzed rearrangements. chemicalbook.comresearchgate.netOffered more efficient, selective, and potentially greener synthetic routes compared to older stoichiometric or high-waste methods.

Synthetic Methodologies for N,n Diethyl M Aminophenol Sulfate

Classical Synthesis Routes

Conventional methods for synthesizing N,N-diethylaminophenols have been well-established for decades. However, these routes are often associated with significant drawbacks, including harsh reaction conditions, substantial waste generation, and complex purification procedures. google.comgoogle.com

The alkali fusion process is a traditional method for producing aminophenols. google.com One such pathway to N,N-Diethyl-m-aminophenol involves several distinct stages. It begins with the sulfonation of nitrobenzene (B124822), followed by reduction to create m-aminobenzenesulfonic acid (metanilic acid). mdpi.comgoogle.com This intermediate is then ethylated, and the resulting N,N-diethyl-m-aminobenzenesulfonic acid undergoes a high-temperature caustic fusion with sodium hydroxide (B78521) to yield the aminophenol. google.comgoogle.comgoogle.com

Table 1: Raw Material Consumption for Alkali Fusion Process Data for the production of 1 metric ton of N,N-Diethyl-m-aminophenol.

Raw MaterialQuantity (kg)
M-aminobenzenesulfonic acid sodium (industrial)1860
Ethyl chloride (industrial)1000
Caustic soda (caustic)2000
Potassium hydroxide800

Source: researchgate.net

A more direct classical route involves the direct N-alkylation of an aminophenol. researchgate.net In this method, m-aminophenol is ethylated using potent alkylating agents such as ethyl chloride or diethyl sulfate (B86663). google.comgoogle.com The reaction is typically conducted in the presence of an alkali salt. google.com While this approach is more direct than the multi-step alkali fusion process, it can suffer from a lack of selectivity. Direct alkylation of aminophenols with alkyl halides can often lead to a mixture of O-alkylated, N-monoalkylated, and N,N-dialkylated products, necessitating tedious separation and purification steps. lookchem.com

The amination of dihydric phenols represents another classical pathway. google.com Specifically, N,N-Diethyl-m-aminophenol can be synthesized by reacting resorcinol (B1680541) (a dihydric phenol) with diethylamine (B46881). chemicalbook.com This reaction is carried out in the presence of an acid catalyst at elevated temperatures and pressures. google.comgoogle.com However, when performed under these conditions with an excess of diethylamine, this method has been reported to provide the desired product in low yields. google.com

Improvements to this process have been developed, focusing on catalyst systems and reaction conditions. An enhanced method involves reacting resorcinol with anhydrous diethylamine in an inert organic solvent, such as phenol (B47542), using an aluminosilicate (B74896) catalyst like a zeolite or activated clay. chemicalbook.com This improved process demonstrates significantly higher yields. chemicalbook.com

Table 2: Improved Synthesis from Resorcinol

ParameterValue
Reactants Resorcinol, Diethylamine
Catalyst Aluminosilicate (Zeolite)
Resorcinol:Amine Ratio 1:2 (molar)
Yield (based on converted resorcinol) 91 wt. %

Source: chemicalbook.com

Modern and Optimized Synthesis Approaches

In response to the shortcomings of classical methods, modern synthesis strategies have been developed to improve product quality, increase yields, and reduce environmental impact. google.com These approaches often employ advanced catalytic systems and refined process controls.

Reductive alkylation of aminophenols has emerged as a superior technique for producing high-purity N,N-diethylaminophenols. google.com This process involves reacting an aminophenol, such as m-aminophenol, with an aldehyde, specifically acetaldehyde (B116499), in the presence of a catalyst and a hydrogen source. google.comgoogle.com The reaction is typically carried out in a solvent like methanol (B129727) with a hydrogenation catalyst, for example, platinum-on-carbon (Pt/C). google.comgoogle.com

This method yields a product with markedly improved quality compared to those from classical routes. google.com The process allows for precise control, resulting in high purity and minimizing the formation of tar and other impurities. google.com Subsequent purification involves distillation to remove unreacted acetaldehyde and the solvent, followed by crystallization to obtain the final high-purity product. google.comgoogle.com

Table 3: Example of Reductive Alkylation of m-Aminophenol

ParameterCondition / Value
Reactants m-aminophenol (1.5 mols), Acetaldehyde (3.75 mols)
Catalyst 5% Platinum-on-carbon
Solvent Methanol
Temperature 40°C
Hydrogen Pressure 10 kg/cm ²G
Final Product Purity 99.8% (by Gas Chromatography)

Source: google.comgoogle.com

A highly efficient and modern approach involves the use of superbase catalysts to synthesize m-diethylaminophenol. Superbases are materials with exceptionally high basicity, which can catalyze reactions that are otherwise difficult to achieve. lookchem.com A patented one-step synthesis method describes the reaction of o-chlorophenol with diethylamine in the presence of a catalyst system comprising sodium amide and a super-base catalyst. This process is enhanced by the use of ultrasonic irradiation. The reaction proceeds rapidly and results in a high yield and purity of m-diethylaminophenol, demonstrating a significant optimization over traditional methods.

Table 4: Superbase-Catalyzed Synthesis of m-Diethylaminophenol

ParameterCondition / Value
Reactants o-chlorophenol, Diethylamine
Catalyst System Sodium amide, Super-base catalyst
Reaction Time 20 minutes (under sonication)
Product Yield 98.5%
Product Purity 99.1%

Source:

Ultrasonic-Assisted Synthetic Procedures

The application of ultrasonic irradiation is an advanced method for accelerating chemical reactions, a technique known as sonochemistry. derpharmachemica.com While specific literature detailing the ultrasonic-assisted synthesis of N,N-Diethyl-m-aminophenol is not extensively published, the principles of sonochemistry can be applied to its formation. This method uses the energy of acoustic cavitation to create, expand, and implode microscopic bubbles in a liquid medium. This process generates localized hot spots with extremely high temperatures and pressures, significantly enhancing reaction rates.

In a potential synthetic setup, a mixture of m-aminophenol and an ethylating agent in a suitable solvent would be subjected to high-frequency sound waves in an ultrasonic bath or by using an ultrasonic probe. derpharmachemica.com This technique is often paired with "green chemistry" principles, potentially allowing the reaction to proceed efficiently in environmentally benign solvents like water. derpharmachemica.com The use of ultrasound can lead to improved yields and reduced reaction times compared to conventional thermal methods. Furthermore, sonication can influence the physical properties of the final product, such as particle size and surface area, which can be advantageous for subsequent processing. researchgate.net

Industrial Scale Preparation Considerations and Process Optimization

The industrial production of N,N-Diethyl-m-aminophenol has moved away from older methods, such as the alkali fusion process, due to significant drawbacks including the generation of large amounts of wastewater and sludge. google.comgoogle.com Modern industrial synthesis focuses on the reductive alkylation of m-aminophenol with acetaldehyde. google.comgoogle.com This process is conducted in the presence of a solvent, a hydrogenation catalyst, and hydrogen gas. googleapis.com

Process optimization is critical for achieving high yield and purity on an industrial scale. Key considerations include:

Catalyst Management : Catalysts such as platinum, palladium, or nickel are used to facilitate the reductive alkylation. googleapis.com The optimal amount of catalyst is typically between 0.005 and 0.1 parts by weight per part of the aminophenol starting material. google.comgoogle.com After the reaction, the catalyst is removed from the mixture by filtration before distillation. google.comgoogle.com

Temperature and Pressure Control : The reaction is generally carried out at temperatures ranging from room temperature to 150°C. google.comgoogle.com The hydrogen pressure is typically maintained at or below 20 kg/cm ²G. google.comgoogle.com

Distillation Optimization : A crucial optimization step involves a two-stage distillation of the reaction mixture after the catalyst has been removed. google.comgoogle.com

The first distillation is performed to remove unreacted acetaldehyde and the solvent, ensuring the bottom temperature of the distillation vessel does not exceed 160°C. google.com

The remaining bottom fraction is then subjected to a second distillation to recover the crude N,N-Diethyl-m-aminophenol, with the bottom temperature maintained at 200°C or lower to prevent tar formation and other side reactions. google.comgoogle.com

These optimized parameters ensure the production of N,N-Diethyl-m-aminophenol in high yield and quality, suitable for its use as an intermediate in the manufacturing of dyes. google.comgoogle.com

Table 1: Industrial Process Parameters for N,N-Diethyl-m-aminophenol Synthesis

Parameter Condition Purpose Source
Reaction Type Reductive Alkylation High-yield synthesis of the target compound. google.com, google.com
Reactants m-Aminophenol, Acetaldehyde Starting materials for the formation of the diethylamino group. google.com, google.com
Catalyst Platinum, Palladium, or Nickel To facilitate the hydrogenation step of the alkylation. googleapis.com
Reaction Temp. Room Temp. to 150°C To ensure an adequate reaction rate without significant byproduct formation. google.com, google.com
Hydrogen Pressure ≤ 20 kg/cm²G To provide the necessary hydrogen for the reductive process. google.com, google.com
Distillation Stage 1 Bottom Temp. ≤ 160°C To remove unreacted solvent and acetaldehyde. google.com, google.com
Distillation Stage 2 Bottom Temp. ≤ 200°C To isolate crude N,N-Diethyl-m-aminophenol. google.com, google.com

Advanced Purification and Isolation Techniques for High Purity Formulations

Achieving the high purity required for applications such as dyes for heat-sensitive paper necessitates advanced purification techniques beyond simple distillation. google.comgoogle.com The crude N,N-Diethyl-m-aminophenol obtained from industrial synthesis is subjected to a specialized crystallization process to yield a product with purity levels as high as 99.8%. google.comgoogle.com

The purification process involves several distinct steps:

Solvent Treatment : The crude N,N-Diethyl-m-aminophenol is mixed with a solvent with which it is substantially immiscible, such as water or aliphatic hydrocarbons like hexane (B92381) and heptane. google.com This is performed under an inert gas atmosphere. google.comgoogle.com

Additive Inclusion : A key aspect of this advanced technique is the addition of stabilizing agents, such as acid sulfites or, more specifically, sodium dithionite (B78146), to the solvent. google.comgoogle.com

Controlled Crystallization : The mixture is heated to melt and dissolve the crude product (e.g., up to 65°C). google.com It is then cooled at a controlled rate, typically around 0.2 to 0.3°C per minute. google.com To ensure uniform crystal growth, seed crystals of pure N,N-Diethyl-m-aminophenol may be introduced at a specific temperature (e.g., 60°C) to initiate precipitation. google.com

Isolation : The precipitated, purified product is collected as a cake through filtration, often under reduced pressure. google.comgoogle.com This cake may be washed to remove any remaining impurities. google.com

Drying : The final step is to dry the purified cake, for instance, at 40°C under a vacuum of 30 mmHg, to obtain the final product as pale yellowish-white granules. google.comgoogle.com

This meticulous process effectively removes impurities, including tar, which is verified by analytical methods like gas chromatography and gel permeation chromatography. google.comgoogle.com

Table 2: Purification and Isolation of High-Purity N,N-Diethyl-m-aminophenol

Step Technique Details Result Source
1. Solvent Contact Immiscible Solvent Treatment Crude product is mixed with water or aliphatic hydrocarbons in an inert atmosphere. Suspension of crude product in a purification medium. google.com, google.com
2. Additive Stabilization Sodium dithionite or an acid sulfite (B76179) is added to the solvent. Prevents degradation/oxidation during purification. google.com, google.com
3. Precipitation Controlled Cooling & Seeding The mixture is heated (e.g., 65°C) and then cooled slowly (0.2-0.3°C/min), often with seed crystals added. High-purity N,N-Diethyl-m-aminophenol precipitates from the solution. google.com
4. Isolation Filtration The precipitated solid is collected by filtration under reduced pressure. A filter cake of the purified compound is obtained. google.com, google.com
5. Final Processing Vacuum Drying The cake is dried under vacuum (e.g., 40°C, 30 mmHg). A final product with 99.8% purity and no tar content. google.com, google.com

Chemical Reactivity and Derivatization of N,n Diethyl M Aminophenol Sulfate

Reaction Mechanisms Involving the Aminophenol Moiety

The aminophenol structure features both a nucleophilic amino group and a weakly acidic hydroxyl group attached to an aromatic ring. The synthesis of the parent compound, N,N-Diethyl-m-aminophenol, itself illustrates the reactivity of the aminophenol core. One common industrial synthesis involves the reductive alkylation of m-aminophenol. google.comgoogle.com In this reaction, m-aminophenol is reacted with acetaldehyde (B116499) in the presence of a catalyst (such as platinum-on-carbon) and hydrogen. google.comgoogle.com This process demonstrates the nucleophilic character of the primary amino group in m-aminophenol, which attacks the carbonyl carbon of acetaldehyde, followed by reduction to form the N,N-diethyl group.

Another synthetic route involves the direct ethylation of m-aminophenol using reagents like ethyl chloride or diethyl sulfate (B86663) in the presence of a base. google.comgoogle.com This highlights the susceptibility of the amino group to undergo N-alkylation.

Transformations at the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) is a site for several key transformations. Its weakly acidic nature allows it to be deprotonated by a suitable base, forming a phenoxide ion. This greatly enhances its nucleophilicity, facilitating reactions such as ether and ester formation.

Table 1: Potential Transformations of the Phenolic Hydroxyl Group

Reaction TypeReagent ExampleProduct Type
Etherification (Williamson Synthesis) Alkyl Halide (e.g., Methyl Iodide) in the presence of a baseAlkoxybenzene derivative
Esterification (Schotten-Baumann) Acyl Halide (e.g., Benzoyl Chloride) in the presence of a basePhenyl ester derivative
Acylation (Friedel-Crafts) Acid Anhydride (B1165640) (e.g., Acetic Anhydride)Phenyl acetate (B1210297) derivative

These reactions are fundamental in modifying the properties of the molecule, for instance, to protect the hydroxyl group during subsequent reactions or to introduce new functional groups.

Reactivity of the Tertiary Amine Functionality

The N,N-diethylamino group is a tertiary amine, which imparts several important reactive characteristics to the molecule.

Basicity : As a Lewis base, the nitrogen atom's lone pair of electrons can accept a proton from an acid. This is evident in the formation of the sulfate salt itself, where the amine is protonated by sulfuric acid.

Nucleophilicity : While sterically hindered compared to a primary or secondary amine, the tertiary amine can still act as a nucleophile in certain reactions.

Activating Group : In the context of the aromatic ring, the diethylamino group is a powerful activating group for electrophilic aromatic substitution due to its ability to donate electron density via resonance.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The aromatic ring of N,N-Diethyl-m-aminophenol is highly activated towards electrophilic aromatic substitution (EAS). This is due to the presence of two strong electron-donating groups: the hydroxyl (-OH) and the diethylamino (-N(Et)₂). Both are ortho-, para-directing groups. suniv.ac.in

Since these two groups are positioned meta to each other (at positions 1 and 3), their directing effects reinforce each other, strongly activating the positions ortho and para to both.

The position C4 is ortho to the -OH group and para to the -N(Et)₂ group.

The position C6 is ortho to both the -OH and -N(Et)₂ groups.

The position C2 is ortho to the -N(Et)₂ group.

Therefore, electrophilic attack is overwhelmingly directed to the C4 and C6 positions, and to a lesser extent, the C2 position. The steric hindrance from the diethylamino group may favor substitution at the C4 position.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution

ReactionReagentMajor Product Position(s)
Halogenation Br₂Substitution at C4 and/or C6
Nitration HNO₃/H₂SO₄Substitution at C4 and/or C6
Sulfonation Fuming H₂SO₄Substitution at C4 and/or C6
Friedel-Crafts Acylation RCOCl/AlCl₃Substitution at C4

Formation of Complex Organic Intermediates

N,N-Diethyl-m-aminophenol is a crucial building block for complex heterocyclic dyes, particularly those of the xanthene class (e.g., rhodamines). google.com The formation of these dyes often involves condensation reactions. For example, the reaction of N,N-Diethyl-m-aminophenol with phthalic anhydride or a related derivative is a key step in synthesizing many fluorescent and colored compounds. In this type of reaction, two equivalents of the aminophenol condense with the anhydride, undergoing electrophilic substitution at the activated C4 position, followed by cyclization and dehydration to form the characteristic xanthene core structure.

Synthesis of Functionalized Derivatives for Specific Chemical Applications

The derivatization of N,N-Diethyl-m-aminophenol is primarily driven by the need for precursors in the dye and pigment industry. chembk.com The synthesis of these functionalized derivatives leverages the reactivity patterns described previously.

Dye Precursors : By reacting N,N-Diethyl-m-aminophenol with various aldehydes, ketones, and anhydrides, a vast library of colored compounds can be produced. These reactions create extended conjugated π-systems, which are responsible for the absorption of visible light.

Schiff Base Formation : While the tertiary amine cannot form a Schiff base, the parent compound m-aminophenol can. Related aminophenol compounds are known to react with aldehydes to yield Schiff base derivatives, which can have applications in coordination chemistry and materials science. mdpi.com This suggests that derivatives of N,N-Diethyl-m-aminophenol could be designed by first performing a reaction at the aromatic ring and then modifying the other functional groups.

Table 3: Examples of Functionalized Derivatives and Applications

Derivative TypeSynthetic Reaction ExampleApplication Area
Xanthene Dyes Condensation with Phthalic AnhydrideFluorescent tags, colorants for paper
Azo Dyes Coupling with a Diazonium SaltPigments and textile dyes
Sulfonated Derivatives Electrophilic SulfonationWater-soluble dyes

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map out the carbon-hydrogen framework of N,N-Diethyl-m-aminophenol sulfate (B86663).

In a typical ¹H NMR spectrum of N,N-Diethyl-m-aminophenol sulfate, the signals corresponding to the protons of the N,N-diethylamino group and the aromatic ring are distinct. The ethyl groups (-CH₂CH₃) characteristically display a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The protons on the benzene (B151609) ring appear in the aromatic region of the spectrum, with their specific chemical shifts and splitting patterns dictated by their positions relative to the hydroxyl and diethylamino substituents. The phenolic hydroxyl proton (OH) and the ammonium (B1175870) proton (N⁺-H, resulting from the sulfation of the basic nitrogen) would typically appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for the N,N-Diethyl-m-aminophenol Cation

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~1.2 Triplet 6H -N(CH₂CH₃ )₂
~3.4 Quartet 4H -N(CH₂ CH₃)₂
6.5 - 7.5 Multiplet 4H Aromatic Protons (Ar-H)
Variable Broad Singlet 1H Ar-OH

Note: Predicted values are based on standard chemical shift ranges and the structure of the N,N-Diethyl-m-aminophenol moiety. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the two types of carbon atoms in the ethyl groups and for the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the hydroxyl and diethylamino groups. The carbon atom attached to the hydroxyl group (C-OH) and the one attached to the nitrogen atom (C-N) can be specifically identified based on their characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Data for the N,N-Diethyl-m-aminophenol Cation

Chemical Shift (δ, ppm) Assignment
~12 -N(CH₂CH₃ )₂
~45 -N(CH₂ CH₃)₂

Note: Predicted values are based on standard chemical shift ranges. The aromatic region would show six distinct signals corresponding to the different carbon environments in the substituted ring.

While N,N-Diethyl-m-aminophenol itself is achiral, advanced NMR techniques can provide deeper insights into its structure and connectivity. nih.govnih.gov

Correlation Spectroscopy (COSY): This 2D NMR experiment would be used to establish the connectivity between coupled protons. For instance, it would show a clear correlation between the methyl triplet and the methylene quartet of the ethyl groups, confirming their adjacency.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded carbon and proton atoms. It would be instrumental in definitively assigning which proton signal corresponds to which carbon signal, for example, linking the aromatic proton signals to their respective aromatic carbon signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The presence of the sulfate salt would lead to N-H stretching bands from the protonated amine. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring are observed in the 1450-1600 cm⁻¹ region. Strong, characteristic bands for the sulfate anion (S=O stretching) would be expected in the 1100-1200 cm⁻¹ range.

Table 3: Key IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Functional Group
3200 - 3600 O-H Stretch Phenolic -OH
2400 - 2800 N⁺-H Stretch Diethylammonium
~3050 C-H Stretch Aromatic
~2970 C-H Stretch Aliphatic (Ethyl)
1450 - 1600 C=C Stretch Aromatic Ring
1100 - 1200 S=O Stretch Sulfate (SO₄²⁻)
~1200 C-O Stretch Phenolic

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The molecular weight of the N,N-Diethyl-m-aminophenol free base is 165.23 g/mol . nih.gov For the sulfate salt, the formula is (C₁₀H₁₅NO)₂·H₂SO₄, giving a total molecular weight of 428.54 g/mol . nih.govnih.gov

Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would likely be the protonated N,N-Diethyl-m-aminophenol cation [C₁₀H₁₅NO + H]⁺ at an m/z value of approximately 166.2. The high-resolution mass spectrum would allow for the determination of the exact mass and elemental composition. Fragmentation analysis could show characteristic losses, such as the loss of an ethyl group (a loss of 29 Da) from the parent ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The aromatic ring in this compound contains a chromophore that absorbs UV light. The spectrum is expected to show absorptions corresponding to π→π* transitions of the benzene ring. researchgate.netresearchgate.net The presence of the electron-donating hydroxyl (-OH) and diethylamino (-N(Et)₂) groups, which act as auxochromes, shifts the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. The position of the maximum absorption (λmax) can be influenced by the solvent polarity and the pH of the solution, which can affect the protonation state of the phenolic and amino groups. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound, ensuring its compositional purity. For this compound, this analysis confirms the stoichiometric ratio of its constituent parts. The compound is a salt formed by two molecules of N,N-Diethyl-m-aminophenol and one molecule of sulfuric acid. nih.govdrugfuture.com

The molecular formula is therefore represented as (C₁₀H₁₅NO)₂·H₂SO₄ or, in a combined form, C₂₀H₃₂N₂O₆S. nih.govdrugfuture.comnih.gov The molecular weight corresponding to this formula is 428.54 g/mol . nih.govncats.io Elemental analysis provides the percentage composition of each element, which can be compared against theoretical values calculated from the molecular formula to assess purity.

Table 1: Theoretical Elemental Composition of this compound Calculated based on the molecular formula C₂₀H₃₂N₂O₆S and a molecular weight of 428.54 g/mol .

ElementSymbolAtomic Weight ( g/mol )CountTotal Mass ( g/mol )Percentage Composition (%)
CarbonC12.0120240.2056.05%
HydrogenH1.0083232.267.53%
NitrogenN14.01228.026.54%
OxygenO16.00696.0022.40%
SulfurS32.06132.067.48%
Total 428.54 100.00%

In practice, analytical techniques such as potentiometric titration may be employed to determine the purity and confirm the neutralization of the amine function by the acid. europa.eu

Crystallographic Analysis of Solid-State Structures

Crystallographic analysis provides unparalleled insight into the three-dimensional arrangement of atoms and molecules within a solid material. For this compound, these studies are crucial for understanding its molecular geometry, conformation, and the intermolecular forces that dictate its crystal lattice.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise atomic arrangement of a crystalline solid. The technique involves irradiating a single, high-quality crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. suniv.ac.innih.gov The positions and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the unit cell dimensions, space group symmetry, and the exact coordinates of every atom can be determined. nih.gov

For this compound, an SCXRD study would provide unambiguous confirmation of:

The 2:1 stoichiometric ratio of the N,N-diethyl-m-aminophenol cation to the sulfate dianion.

The precise bond lengths, bond angles, and torsional angles within the organic cations and the inorganic anion.

The conformation of the diethylamino group and its orientation relative to the phenyl ring.

While the principles of the technique are well-established, specific crystallographic data from a single-crystal X-ray diffraction study of this compound are not available in the cited scientific literature. A future study would be expected to report the parameters outlined in the table below.

Table 2: Representative Crystallographic Data from a Hypothetical SCXRD Study

ParameterDescriptionValue
Empirical Formula The simplest whole-number ratio of atoms.C₂₀H₃₂N₂O₆S
Formula Weight The sum of the atomic weights of the atoms.428.54 g/mol
Crystal System The symmetry system of the crystal lattice.Not available in cited sources
Space Group The group of symmetry operations of the crystal.Not available in cited sources
a, b, c (Å) The lengths of the unit cell axes.Not available in cited sources
α, β, γ (˚) The angles between the unit cell axes.Not available in cited sources
Volume (ų) The volume of the unit cell.Not available in cited sources
Z The number of formula units per unit cell.Not available in cited sources

Analysis of Crystal Packing and Intermolecular Interactions

Once the crystal structure is determined via SCXRD, an analysis of the crystal packing can be performed. This involves studying how the individual cations and anions are arranged in the unit cell and what intermolecular forces hold them together. These forces are fundamental to the compound's physical properties.

Table 3: Potential Intermolecular Interactions in the Crystal Lattice of this compound

Type of InteractionPotential DonorPotential AcceptorDescription
Ionic Interaction N,N-diethyl-m-aminophenolium CationSulfate AnionElectrostatic attraction between the positively charged organic cation and the negatively charged sulfate anion.
Hydrogen Bonding Phenolic Hydroxyl (-OH)Sulfate Oxygen (S=O)A strong hydrogen bond between the hydroxyl group of the cation and an oxygen atom of the sulfate anion.
Hydrogen Bonding Protonated Amine (N⁺-H)Sulfate Oxygen (S=O)A hydrogen bond from the protonated diethylamino group of the cation to an oxygen atom of the sulfate anion.
van der Waals Forces Ethyl Groups (-CH₂CH₃)Adjacent MoleculesWeak, non-specific interactions between the aliphatic portions of the cations, contributing to crystal packing efficiency.

Sophisticated Analytical Methodologies for Research and Process Control

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of N,N-Diethyl-m-aminophenol sulfate (B86663), providing powerful separation capabilities essential for both purity assessment and quantitative analysis. Different chromatographic modes are employed to handle the specific chemical properties of the analyte and the complexity of the sample matrix.

Gas chromatography is a valuable technique for assessing the purity of N,N-Diethyl-m-aminophenol, the parent compound of the sulfate salt. The volatility of the parent amine allows for its separation and detection using GC. In process control and quality assurance, GC is used to determine the percentage of the main component and to identify and quantify any volatile impurities or residual starting materials. For instance, the purity of N,N-diethyl-m-aminophenol has been successfully determined to be as high as 99.8% using gas chromatography google.com.

The analysis typically involves a heated injection port to vaporize the sample, a column containing a stationary phase to separate components based on their boiling points and polarity, and a detector, commonly a Flame Ionization Detector (FID), which is sensitive to organic compounds. For related aliphatic amines, packed columns or capillary columns like a DB-5 are used, with temperature programming to ensure efficient separation of all components cdc.gov.

Table 1: Typical GC System Parameters for Amine Analysis

ParameterTypical Setting
Column 30 m x 0.25-mm x 0.25-µm film DB-5 fused-silica capillary
Injector Temperature 250 °C
Detector Temperature 300 °C (FID or Nitrogen-Specific Detector)
Oven Program 60 °C (hold 1 min), then ramp to 300 °C at 10 °C/min
Carrier Gas Nitrogen or Helium

This table presents generalized conditions for aliphatic amines which can be adapted for N,N-Diethyl-m-aminophenol analysis. cdc.gov

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of N,N-Diethyl-m-aminophenol sulfate due to its versatility and applicability to non-volatile and thermally sensitive compounds. Reversed-phase HPLC (RP-HPLC) is the predominant mode for this purpose.

In RP-HPLC, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) researchgate.net. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For a salt like this compound, ion-pair chromatography can be employed. This technique involves adding an ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydrogen sulphate) to the mobile phase, which forms a neutral ion pair with the charged analyte, allowing it to be retained and separated on a standard RP-column nih.gov. Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance nih.gov.

Table 2: Example HPLC Method Parameters for Aminophenol Analysis

ParameterSetting
Column Chromolith SpeedROD RP-18e or Zorbax® Eclipse XDB C18
Mobile Phase 20 mM phosphate (B84403) buffer, 20 mM tetrabutylammonium hydrogen sulphate, and 16% (v/v) methanol, adjusted to pH 6.8
Flow Rate 1.0 mL/min
Detection UV at 233 nm
Run Time Approximately 6 minutes

This table is based on a validated method for the related compound m-aminophenol, demonstrating a relevant analytical approach. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode particularly suited for the separation of highly polar compounds that are poorly retained in reversed-phase systems nih.gov. Given that this compound is a salt and thus highly polar, HILIC presents a viable analytical strategy.

In HILIC, a polar stationary phase is used with a mobile phase rich in a non-polar organic solvent, typically acetonitrile, with a smaller amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, and separation is achieved through the partitioning of the polar analyte between this layer and the bulk mobile phase nih.gov. This technique can be advantageous for separating the N,N-Diethyl-m-aminophenol cation from its sulfate counter-ion and other polar impurities or excipients nih.gov. The combination of HILIC with mass spectrometry detection is particularly powerful for analyzing such polar compounds nih.gov.

Spectrophotometric Techniques for Quantitative Determination

Spectrophotometry offers a simple, rapid, and cost-effective method for the quantitative determination of this compound, often used in quality control for routine assays. These methods are typically based on the measurement of light absorption by the analyte in the ultraviolet-visible (UV-Vis) region.

A direct measurement can be performed by dissolving the compound in a suitable solvent, such as a hydrochloric acid and isopropyl alcohol mixture, and measuring the absorbance at a specific wavelength, for example, 570 nm, to determine its concentration or degree of coloring google.com.

More sophisticated spectrophotometric methods involve a chemical reaction to produce a colored derivative with a high molar absorptivity, thereby enhancing the sensitivity and selectivity of the assay. This often involves an oxidative coupling reaction. For example, a phenolic compound like N,N-Diethyl-m-aminophenol can react with a coupling agent, such as N,N-diethyl-p-phenylenediamine sulphate (PADMA), in the presence of an oxidizing agent like potassium periodate (B1199274) (KIO4) srce.hrnih.gov. This reaction forms a stable, colored indophenol (B113434) dye, and the intensity of the color, measured at its wavelength of maximum absorbance (λmax), is directly proportional to the concentration of the analyte srce.hrnih.govresearchgate.net.

Table 3: Parameters for Spectrophotometric Determination of Phenolic Compounds

ParameterDetails
Principle Oxidative coupling reaction to form a colored product
Reagents Coupling agent (e.g., N,N-diethyl-p-phenylenediamine sulphate), Oxidizing agent (e.g., KIO4)
Product Colored indophenol dye
λmax Typically in the range of 550-670 nm
Validation Linearity (Beer's Law), accuracy, precision (intra-day and inter-day RSD), and limit of detection (LOD) are established

This table outlines the general approach used for similar phenolic and amine compounds, which is applicable to N,N-Diethyl-m-aminophenol. srce.hrnih.gov

Coupled Analytical Techniques (e.g., GC-MS, HPLC-DAD)

To achieve higher selectivity and obtain structural information, chromatographic techniques are often coupled with powerful detectors.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capability of GC with the detection power of mass spectrometry. As components elute from the GC column, they enter the MS, which ionizes them and separates the ions based on their mass-to-charge ratio. This provides not only quantitative data but also a mass spectrum for each component, which acts as a chemical fingerprint, allowing for definitive identification of the main compound and any impurities irjet.net. While a predicted spectrum for 2-aminophenol (B121084) sulphate exists, an experimental spectrum for N,N-Diethyl-m-aminophenol would be required for library matching and confirmation hmdb.ca.

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is another powerful coupled technique. A DAD, also known as a photodiode array (PDA) detector, acquires absorbance spectra at multiple wavelengths simultaneously for each point in the chromatogram. This has two major benefits: first, the optimal wavelength for detection can be selected after the analysis is complete; second, the spectral data can be used to assess peak purity by comparing spectra across a single chromatographic peak. This ensures that the peak corresponding to this compound is not co-eluting with any impurities, which is critical for accurate quantification researchgate.net.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations can elucidate the distribution of electrons within a molecule and predict its reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

For instance, in a study of N,N-diethylaniline-based dyes, the HOMO and LUMO energies were calculated to understand their electronic and optoelectronic properties. ufms.brufms.br For a series of these dyes, the calculated HOMO energies ranged from -4.562 eV to -5.028 eV, and the LUMO energies from -2.307 eV to -3.079 eV, resulting in energy gaps between 1.922 eV and 2.515 eV. ufms.br These values are critical in designing molecules for applications such as dye-sensitized solar cells.

Furthermore, DFT studies on aminophenol isomers provide insights into their stability and reactivity. Calculations at the B3LYP/6-31G* level of theory have been used to determine energy, ionization potential, and bond dissociation energies. researchgate.net Such studies have shown that the 3-regioisomer (m-aminophenol) is less reactive and more stable compared to the 4-regioisomer (p-aminophenol). nih.gov The reactivity of these compounds is influenced by the distribution of electron density, which can be visualized through molecular electrostatic potential maps, also derived from DFT calculations.

Calculated Electronic Properties of N,N-Diethylaniline-Based Dye Analogs (eV)
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
P1-5.028-2.5132.515
P2-4.783-2.6662.117
P3-5.018-2.6052.413
P4-4.842-2.6892.153
P5-4.853-2.6382.215
P6-4.728-2.4792.248
P7-4.562-2.3072.255
P8-4.991-3.0791.922

Data sourced from a DFT study on N,N-diethylaniline-based dyes. ufms.br

Prediction of Spectroscopic Properties through Computational Models

Computational models are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts.

Experimental 13C NMR Chemical Shifts (ppm) for Aminophenol Isomers in DMSO-d6
Carbon Atomm-Aminophenolp-Aminophenol
C1 (C-OH)158.1149.9
C2104.5115.6
C3149.5115.6
C4108.0140.2
C5130.1115.6
C6106.8115.6

Data compiled from publicly available spectral databases. chemicalbook.comchemicalbook.comhmdb.ca

The presence of the N,N-diethyl group in N,N-Diethyl-m-aminophenol would introduce additional signals and would influence the chemical shifts of the aromatic carbons due to its electronic and steric effects. Computational predictions would be essential to assign these signals accurately.

Thermochemical Property Calculations

The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. Computational methods, such as G4 theory and DFT, can provide reliable estimates of these values. For instance, the gas-phase enthalpy of formation for N,N-diethylaniline has been reported as 62.112 kJ/mol. aip.org A group contribution model also predicts a value of 44.0 kJ/mol, which shows good agreement with G4 calculations (43.1 kJ/mol). mdpi.com DFT studies on aminophenol isomers have also been used to compute their standard enthalpies of formation, with results showing good agreement with experimental data. researchgate.net

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. The O-H BDE in phenolic compounds is a critical parameter, particularly in the context of their antioxidant activity. DFT calculations have been extensively used to determine the O-H BDE for a wide range of substituted phenols.

A study using the (RO)B3LYP/6-311++G(2df,2p) method calculated the O-H BDE for m-aminophenol to be 88.5 kcal/mol, which is slightly higher than that of unsubstituted phenol (B47542) (87.5 kcal/mol). mdpi.comresearchgate.net In contrast, p-aminophenol has a significantly lower O-H BDE of 77.9 kcal/mol. mdpi.com This difference highlights the strong influence of the substituent's position on the bond strength. The electron-donating amino group in the para position can effectively stabilize the resulting phenoxyl radical through resonance, thus weakening the O-H bond.

Calculated O-H Bond Dissociation Enthalpies (BDE) at 298 K (kcal/mol)
CompoundBDE (O-H)
Phenol87.5
m-Aminophenol88.5
p-Aminophenol77.9

Data from (RO)B3LYP/6-311++G(2df,2p) calculations. mdpi.comresearchgate.net

Gas-phase acidity (ΔHacid) refers to the enthalpy change of the deprotonation reaction in the gas phase, while proton affinity (PA) is the negative of the enthalpy change for the protonation reaction. These properties are intrinsic measures of a molecule's acidity and basicity, free from solvent effects.

Computational studies have been employed to determine these values for aminophenol isomers. For m-aminophenol, the experimental gas-phase acidity has been reported as 350.5 ± 2.1 kcal/mol. nih.gov DFT calculations can reproduce these values with good accuracy and can also be used to predict the proton affinities of different sites within the molecule.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and dynamics simulations are powerful tools for exploring the conformational landscape of flexible molecules. For N,N-Diethyl-m-aminophenol, the orientation of the diethylamino group relative to the phenyl ring is of interest.

Studies on N,N-dialkyl anilines have shown that these molecules can be conformationally mobile. researchgate.net For N,N-diethylaniline, two rapidly interconverting conformers are expected. researchgate.net The rotation of the N,N-diethyl group is a large-amplitude motion that can be studied using dynamic models in conjunction with gas-phase electron diffraction and DFT calculations. researchgate.net The conformational preference is governed by a balance of steric effects and electronic interactions, such as the p-π conjugation between the nitrogen lone pair and the aromatic ring. In the case of m-aminophenol, computational studies have also been used to predict the most preferable rotamer when it forms an inclusion complex with β-cyclodextrin. researchgate.net

Mechanistic Insights through Computational Approaches

Computational chemistry provides a powerful lens for examining the reaction mechanisms involving N,N-Diethyl-m-aminophenol and its derivatives at the molecular level. Through the use of quantum mechanical calculations, such as Density Functional Theory (DFT), researchers can model reaction pathways, characterize transition states, and determine the energetic feasibility of various mechanistic routes. While specific computational studies on the sulfonation of N,N-Diethyl-m-aminophenol to form its sulfate (B86663) salt are not extensively available in public literature, we can infer the types of mechanistic insights that could be gained by examining computational studies on analogous systems, such as the sulfonation of other aromatic compounds and the reactivity of aminophenols.

A central area of investigation for a compound like N,N-Diethyl-m-aminophenol would be its behavior in electrophilic aromatic substitution (SEAr) reactions, a fundamental process in organic chemistry. nih.govmasterorganicchemistry.com The sulfonation of an aromatic ring, for instance, is a classic SEAr reaction. wikipedia.org Computational studies on the sulfonation of benzene (B151609) with sulfur trioxide (SO₃) have provided detailed mechanistic pictures, revealing the involvement of one or two SO₃ molecules and the potential role of a sulfuric acid catalyst. nih.gov These studies can elucidate whether the reaction proceeds through a classic two-step SE2 mechanism, involving a Wheland intermediate, or through alternative pathways. nih.gov For N,N-Diethyl-m-aminophenol, computational modeling could predict the most likely site of substitution on the aromatic ring, considering the directing effects of the hydroxyl and diethylamino groups.

Furthermore, computational approaches can quantify the activation energies for different steps in a proposed reaction mechanism. For example, in the decomposition of N-substituted diacetamides, DFT calculations have been used to determine the activation energies for different proposed mechanisms, including those involving four-membered or six-membered ring transition states. mdpi.com Similar calculations for reactions involving N,N-Diethyl-m-aminophenol could help to identify the rate-determining step and understand how substituents influence reactivity.

The table below illustrates the type of data that computational studies can provide for a hypothetical reaction involving an aminophenol derivative, based on findings from related systems.

Reaction StepComputational MethodCalculated ParameterValue (Units)Reference
Formation of σ-complexDFTActivation EnergyValue (kcal/mol) nih.gov
Proton TransferDFTTransition State GeometryBond lengths/angles (Å/°) nih.gov
Product FormationDFTReaction EnthalpyValue (kcal/mol) mdpi.com

Please note that the values in this table are placeholders and would be determined from specific computational studies on the reaction of interest.

Moreover, computational studies can offer insights into the electronic structure of the molecule, such as the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding the molecule's reactivity towards electrophiles and nucleophiles. For instance, a computational study on 4-amino-3-hydroxynaphthalene-1-sulfonic acid utilized DFT to analyze atomic charge distributions and frontier molecular orbitals to predict polymerization mechanisms. indexcopernicus.comjournalirjpac.com

Environmental Chemical Pathways of Aminophenol Sulfates

Chemical Degradation Mechanisms in Aquatic and Atmospheric Environments

While specific studies on the environmental degradation of N,N-Diethyl-m-aminophenol sulfate (B86663) are limited, the chemical behavior of aminophenols and sulfate compounds allows for the postulation of its primary degradation pathways. In aquatic environments, N,N-Diethyl-m-aminophenol sulfate is expected to be soluble in water. nih.gov The sulfate salt will likely dissociate into the N,N-Diethyl-m-aminophenol cation and the sulfate anion. The subsequent fate of the N,N-Diethyl-m-aminophenol moiety is influenced by factors such as pH, sunlight, and the presence of reactive species.

As a phenol (B47542) derivative, N,N-Diethyl-m-aminophenol is susceptible to oxidation. nih.gov In the presence of dissolved oxygen and sunlight (photolysis), it can undergo hydroxylation, leading to the formation of more oxidized species. The amino group also influences its reactivity. Amines are basic and can neutralize acids, forming salts. nih.gov

In the atmosphere, volatile organic compounds can be degraded by reacting with hydroxyl radicals (•OH), nitrate (B79036) radicals (NO3•), and ozone (O3). While this compound itself is not highly volatile, any portion that enters the atmosphere as an aerosol could be subject to these oxidative processes. The reaction with hydroxyl radicals is typically the most significant atmospheric degradation pathway for many organic compounds.

The table below summarizes the potential chemical degradation pathways for N,N-Diethyl-m-aminophenol in the environment.

Environment Degradation Mechanism Potential Reactants Anticipated Outcome
AquaticHydrolysisWaterDissociation of the sulfate salt
AquaticPhotolysisSunlight (UV radiation)Ring hydroxylation, oxidation of the amino group
AquaticOxidationDissolved oxygen, reactive oxygen speciesFormation of quinone-like structures and other oxidized products
AtmosphericPhoto-oxidationHydroxyl radicals (•OH), Nitrate radicals (NO3•), Ozone (O3)Fragmentation and oxidation of the molecule

Microbial Biodegradation and Biotransformation Pathways.nih.govnih.gov

The microbial breakdown of this compound is anticipated to commence with the dissociation of the sulfate salt, making the N,N-Diethyl-m-aminophenol molecule available for microbial attack. While specific studies on this compound are not prevalent, research on analogous compounds provides insight into the likely biodegradation pathways. For instance, the biodegradation of N,N-diethyl-m-toluamide (DEET) by Pseudomonas putida involves the initial hydrolysis of the amide bond to produce diethylamine (B46881) and 3-methylbenzoic acid. nih.gov This suggests that a primary step in the biodegradation of N,N-Diethyl-m-aminophenol could be the enzymatic hydrolysis of the diethylamino group.

Furthermore, studies on the biodegradation of aniline (B41778) and its derivatives show that microorganisms can metabolize these compounds through various enzymatic reactions. Cyanobacteria have been shown to metabolize aniline into formanilide, acetanilide, and p-aminophenol. nih.gov The metabolism of aniline in humans, a process that can be indicative of environmental biotransformation, involves the formation of N-acetyl-4-aminophenol, which is then excreted as glucuronide and sulfate conjugates. nih.gov

The proposed microbial degradation pathway for N,N-Diethyl-m-aminophenol likely involves initial dealkylation of the amino group, followed by hydroxylation and subsequent cleavage of the aromatic ring. The table below outlines a plausible sequence of microbial degradation steps.

Step Transformation Enzymes Potentially Involved Resulting Intermediate
1De-ethylationN-dealkylaseN-Ethyl-m-aminophenol, Acetaldehyde (B116499)
2DeaminationMonooxygenase, hydrolase3-Hydroxyphenol (Resorcinol)
3Ring HydroxylationHydroxylaseDihydroxylated intermediates (e.g., Catechol derivatives)
4Ring CleavageDioxygenaseAliphatic acids

Identification and Characterization of Environmental Transformation Products

The degradation of this compound in the environment is expected to generate a series of transformation products. Based on the degradation pathways of related aminophenol compounds, several potential products can be anticipated.

The initial dissociation of the sulfate salt in water yields the N,N-Diethyl-m-aminophenol cation. Subsequent chemical and microbial degradation can lead to a variety of intermediates. Oxidation of the phenol group can result in the formation of quinone-like structures. The de-ethylation of the amino group would produce N-ethyl-m-aminophenol and subsequently m-aminophenol. Further hydroxylation of the aromatic ring, a common step in microbial degradation, could lead to the formation of catechol or resorcinol (B1680541) derivatives. nih.gov

For example, the biotransformation of aniline by cyanobacteria yields p-aminophenol, which indicates that hydroxylation of the aromatic ring is a key transformation step. nih.gov The complete mineralization of the compound would ultimately result in the formation of carbon dioxide, water, and inorganic nitrogen and sulfur compounds.

The table below lists potential transformation products of this compound and the likely pathways leading to their formation.

Transformation Product Formation Pathway Significance
N,N-Diethyl-m-aminophenolDissociation of the sulfate saltThe primary organic moiety released into the environment.
N-Ethyl-m-aminophenolMicrobial de-ethylationAn intermediate in the biodegradation pathway.
m-AminophenolFurther microbial de-ethylationA simpler aminophenol that can undergo further degradation.
Quinone-like structuresChemical or enzymatic oxidationCan be more reactive and potentially more toxic than the parent compound.
Catechol/Resorcinol derivativesMicrobial ring hydroxylationKey intermediates in the pathway towards ring cleavage.
Aliphatic acidsMicrobial ring cleavageProducts of advanced biodegradation, leading towards complete mineralization.

Considerations for Industrial Process Waste Streams and By-products.nih.gov

The industrial production of N,N-Diethyl-m-aminophenol, the precursor to the sulfate salt, generates waste streams that require careful management. One common synthesis route involves the reductive alkylation of m-aminophenol with acetaldehyde. google.com This process can lead to the presence of unreacted starting materials, such as m-aminophenol and acetaldehyde, in the wastewater. google.comgoogle.com The solvents used in the reaction, for example, methanol (B129727), can also be present in the waste stream. google.com

By-products can be formed during the synthesis. For instance, reacting a dihydric phenol with diethylamine can result in a low yield of the desired product and the formation of various by-products. google.comgoogle.com The purification of the crude N,N-Diethyl-m-aminophenol is necessary to remove these impurities and can generate additional waste. google.comgoogle.com This purification may involve distillation, which separates the product from less volatile by-products, often referred to as "tar". google.com Crystallization is another purification method that results in a solid product and a mother liquor containing impurities. google.com

Some production methods can generate significant quantities of wastewater and sludge, which pose environmental challenges. google.comgoogle.com The treatment of these waste streams is crucial to mitigate their environmental impact. The table below details some of the common components found in the industrial waste streams from N,N-Diethyl-m-aminophenol production.

Component Source Environmental Concern
Unreacted m-aminophenolIncomplete reactionCan be toxic to aquatic life.
Unreacted AcetaldehydeIncomplete reactionVolatile organic compound, potential air and water pollutant.
MethanolSolventCan contribute to the chemical oxygen demand (COD) of wastewater.
DiethylamineBy-product or unreacted starting materialCan be a corrosive and volatile compound.
Tar/Heavy by-productsSide reactions during synthesisMay contain a mixture of complex and potentially persistent organic compounds.
Spent CatalystsCatalyst used in reductive alkylation (e.g., platinum-on-carbon)May contain heavy metals that require proper disposal.
Acid sulfites/dithionitesUsed in purification stepsCan alter the pH and chemical composition of wastewater. google.com

Applications in Advanced Chemical Synthesis

Role as a Precursor in Chromophore and Dye Synthesis

N,N-Diethyl-m-aminophenol is a highly significant intermediate in the dye industry, particularly for producing fluorescent and specialized colorants. google.com Its primary role is as a "coupling component" in azo coupling reactions. In this process, a diazonium salt, prepared from a primary aromatic amine, is reacted with the electron-rich phenol (B47542) ring of N,N-Diethyl-m-aminophenol to form an azo dye. The diethylamino group and the hydroxyl group on the benzene (B151609) ring activate the molecule for this electrophilic substitution reaction.

This compound is a precursor for a variety of dyes, including rose essence, acid pinks, and basic rose reds. chembk.com It is especially important in the synthesis of xanthene dyes, such as rhodamines, which are known for their brilliant fluorescence and are used in applications like laser dyes and biological fluorescent tags. google.comgoogle.com The synthesis of coumarin- and rhodamine-fused deep-red fluorescent dyes also utilizes 3-diethylaminophenol (B49911) as a key reagent. lookchem.com Furthermore, it is a critical intermediate for manufacturing dyes used in heat-sensitive and pressure-sensitive recording papers. google.comgoogle.com A Chinese patent describes the use of N,N-diethyl-m-aminoaniline, a closely related derivative, as a coupling component for cationic reactive dyes suitable for various natural and synthetic fibers. google.com

The following table provides examples of dye classes synthesized using N,N-Diethyl-m-aminophenol as a precursor.

Dye/Chromophore ClassIntermediateKey Synthetic ApplicationReference(s)
Azo Dyes N,N-Diethyl-m-aminophenolCoupling component for dyes like acid pinks and basic rose reds. chembk.com
Xanthene Dyes (e.g., Rhodamines) N,N-Diethyl-m-aminophenolKey intermediate for producing highly fluorescent dyes. google.comgoogle.com
Coumarin Dyes N,N-Diethyl-m-aminophenolStarting reagent for fluorescent whitening agents. chembk.comlookchem.com
Cationic Reactive Dyes N,N-diethyl-m-aminoanilineCoupling component for dyeing acrylic, cellulose, and protein fibers. google.com
Dyes for Thermal/Pressure Paper N,N-Diethyl-m-aminophenolEssential precursor for dyes used in specialty recording papers. google.comgoogle.com

Intermediate in the Production of Specialty Organic Chemicals

Beyond the realm of dyes, N,N-Diethyl-m-aminophenol is a valuable intermediate in the synthesis of a broader range of specialty organic chemicals. chemicalbull.com These compounds are often used in niche, high-value applications within pharmaceuticals, materials science, and analytical chemistry. pubcompare.ai For instance, aminophenol derivatives are useful as intermediates for preparing agrichemicals and resins. epo.org

One notable application is in the field of photographic chemistry. Aminophenols are a known class of photographic developing agents. google.comgoogle.com These developers work by reducing silver halide crystals that have been exposed to light into black metallic silver, thus forming a visible image. wikipedia.org While p-aminophenol derivatives are more common, the fundamental chemistry of the aminophenol group is central to this application. google.comwikipedia.orggoogleapis.com The sulfate (B86663) salt form of such amines is often preferred for its stability and solubility in developer solutions. google.comgoogleapis.com

The reactivity of the compound allows it to be a starting point for various transformations. For example, it can react with diethyl pyrocarbonate to create carbamate (B1207046) derivatives, which may have enhanced stability or specific activity for chemical or pharmaceutical uses. chemicalbull.com Its role as a building block is critical in multi-step syntheses where its structure is incorporated into a larger, more complex final molecule. pubcompare.ai

Applications in the Synthesis of Functional Materials

The synthesis of functional materials—materials designed with specific, often stimuli-responsive, properties—represents a sophisticated application of N,N-Diethyl-m-aminophenol. Its inherent fluorescent properties make it a valuable component in the creation of fluorescent probes. biosynth.com These probes can be used for detecting specific chemical species or changes in a chemical environment; for instance, derivatives of N,N-Diethyl-3-aminophenol have been shown to be useful for the detection of chloride ions in solution. biosynth.com

The molecule can act as a crosslinking agent for biomolecules, leveraging its ability to react with electron-rich aromatic compounds to form stable covalent bonds. biosynth.com This application is crucial in biochemistry and biotechnology for creating stable bioconjugates. Furthermore, its structure is integral to materials used in diagnostic methods where fluorescence is a key detection mechanism. google.com The synthesis of polymers with specific optical or electronic properties can also incorporate aminophenol derivatives to impart desired functionalities.

Contribution to Novel Organic Reaction Methodologies

N,N-Diethyl-m-aminophenol and its derivatives contribute to the development of new synthetic strategies in organic chemistry. The compound exhibits unique reactivity in nucleophilic aromatic substitution reactions, which has enabled synthetic pathways that were previously difficult to achieve. pubcompare.ai This unique reactivity stems from the interplay between the hydroxyl and diethylamino substituents on the aromatic ring.

Research has shown that N,N-Diethyl-3-aminophenol can be used as a fluorescent probe specifically for the detection of nucleophilic substitutions. biosynth.com The study of its reaction mechanisms, while not fully elucidated, provides insights into these chemical transformations. biosynth.com Moreover, the processes developed for its own synthesis, such as the reductive alkylation of m-aminophenol with acetaldehyde (B116499), represent optimized methodologies that can be applied to the preparation of other N,N-dialkylaminophenols. google.comgoogle.com The challenges associated with producing high-purity N,N-diethylaminophenol have driven innovations in purification techniques, such as crystallization from specific solvent systems to remove impurities and improve product stability. google.comgoogle.com

Future Research Directions and Emerging Methodologies

Development of Sustainable and Green Chemistry Synthetic Routes

The traditional synthesis of N,N-diethylaminophenols has involved methods like the alkali fusion process, which is often associated with the generation of significant amounts of wastewater and sludge, making it less desirable from an environmental and industrial perspective. google.comgoogle.com Another approach involves the ethylation of an aminophenol using reagents like ethyl chloride or diethyl sulfate (B86663). google.comgoogle.com Modern synthetic chemistry is increasingly focused on developing more sustainable and "green" alternatives that minimize waste, reduce energy consumption, and utilize less hazardous materials.

A key area of development is the refinement of the reductive amination of m-aminophenol with acetaldehyde (B116499). google.comgoogle.com This method, which produces N,N-diethyl-m-aminophenol (the precursor to the sulfate salt), is considered a more direct and atom-economical route. google.comgoogle.com Future research in this area is likely to focus on:

Solvent Selection: Moving away from traditional organic solvents towards greener alternatives such as water or bio-derived solvents. Research on the reductive mono-N-alkylation of anilines has demonstrated the feasibility of using aqueous 2-propanol as a solvent system.

Alternative Reagents: Exploring the use of less hazardous and more sustainable alkylating agents and hydrogen sources. The use of ammonium (B1175870) formate (B1220265) as an in situ hydrogen donor in the presence of a catalyst is one such promising avenue.

Process Intensification: Developing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and higher throughput compared to batch processes.

Another sustainable approach receiving attention is the direct amination of resorcinol (B1680541). epo.org This method, if optimized for the production of the N,N-diethyl derivative, could provide a more direct route from a readily available feedstock. epo.org The use of anhydrous aminating agents and recyclable aluminosilicate (B74896) catalysts in this process aligns well with the principles of green chemistry. epo.org

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is at the heart of modern chemical synthesis, and the production of N,N-Diethyl-m-aminophenol is no exception. While catalysts like platinum on carbon have been traditionally used for the reductive alkylation of m-aminophenol, there is a significant opportunity to explore more advanced and efficient catalytic systems. google.comgoogle.com

Future research is expected to focus on several key areas:

Heterogeneous Catalysts: The development of robust and recyclable heterogeneous catalysts is a major goal. These catalysts offer advantages in terms of easy separation from the reaction mixture, which simplifies purification and reduces waste. Research into nickel-based catalysts and the use of supports like zirconia and titania for platinum catalysts in related reactions, such as the hydrogenation of nitrobenzene (B124822) to p-aminophenol, suggests potential avenues for exploration.

Base Metal Catalysts: While precious metal catalysts like platinum and palladium are highly effective, their high cost and limited availability are significant drawbacks. Consequently, there is a strong drive to develop catalysts based on more abundant and less expensive metals such as iron, cobalt, and nickel. Recent studies have shown the potential of in-situ generated cobalt particles and iron-based catalysts for reductive amination reactions under mild conditions.

Biocatalysts: The use of enzymes as catalysts (biocatalysis) offers unparalleled selectivity under mild reaction conditions. The exploration of amine dehydrogenases (AmDHs) and imine reductases (IREDs) for the synthesis of amines is a rapidly growing field. While challenges remain in terms of enzyme stability and substrate scope, the potential for highly selective and sustainable synthesis is a powerful driver for continued research.

The table below summarizes some of the catalytic systems that could be explored for the synthesis of N,N-Diethyl-m-aminophenol.

Catalyst TypeSpecific ExamplesPotential Advantages
Precious Metal Platinum on carbon, Palladium on carbonHigh activity and selectivity
Heterogeneous Nickel on a support, Pt on ZrO2/TiO2Ease of separation and recyclability
Base Metal In-situ generated Cobalt particles, Iron-based nanocatalystsLower cost, greater abundance
Biocatalysts Amine dehydrogenases (AmDHs)High enantioselectivity, mild reaction conditions

Integration of Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structure, properties, and reaction mechanisms of N,N-Diethyl-m-aminophenol sulfate is crucial for its effective application and the development of improved synthetic methods. The integration of advanced spectroscopic and computational techniques is essential in this regard.

While detailed spectroscopic and computational studies specifically on the sulfate salt are not widely published, data for the parent compound, N,N-Diethyl-m-aminophenol, are available and provide a strong foundation for future work. nih.govnist.gov

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are fundamental for confirming the molecular structure. nih.gov Future studies could involve more advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), to unambiguously assign all proton and carbon signals and to study intermolecular interactions.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, which aids in structure elucidation. nist.gov High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition.

Infrared (IR) and Raman Spectroscopy: Fourier-transform infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in the molecule. nih.gov These techniques would be particularly useful for studying the interactions between the aminophenol cation and the sulfate anion in the salt form.

The following table provides a summary of available spectroscopic data for N,N-Diethyl-m-aminophenol.

Spectroscopic TechniqueKey Findings for N,N-Diethyl-m-aminophenol
¹H NMR Provides signals corresponding to the aromatic protons and the ethyl groups on the nitrogen atom. nih.gov
¹³C NMR Shows distinct signals for each carbon atom in the molecule, confirming the overall carbon skeleton. nih.gov
Mass Spectrometry (EI-MS) The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the free base. nist.gov
FTIR Spectroscopy The spectrum displays characteristic absorption bands for the O-H, N-H (if present as an impurity or in a different protonation state), C-N, and aromatic C-H and C=C bonds. nih.gov

Computational Chemistry:

Density Functional Theory (DFT): DFT calculations can be employed to predict the optimized molecular geometry, electronic properties (such as HOMO-LUMO energy levels), and spectroscopic properties (NMR, IR, UV-Vis spectra). researchgate.net Such calculations can provide insights into the reactivity of the molecule and the nature of the bonding between the aminophenol cation and the sulfate anion.

Molecular Dynamics (MD): MD simulations can be used to study the behavior of the compound in different solvent environments and its interactions with other molecules, such as in a polymer matrix or on a surface.

Interdisciplinary Research in Materials Science and Chemical Engineering

N,N-Diethyl-m-aminophenol and its derivatives are valuable intermediates in the synthesis of a variety of materials, particularly dyes and polymers. googleapis.comemcochemicals.comlookchem.com The sulfate form is likely utilized in applications where a salt form is advantageous, for example, to control solubility or stability. Future interdisciplinary research will likely focus on leveraging the unique properties of this compound to create new and improved materials.

Advanced Dyes: N,N-Diethyl-m-aminophenol is a known precursor for rhodamine and other fluorescent dyes. lookchem.com Research in this area could focus on synthesizing novel dyes with improved properties such as enhanced photostability, higher quantum yields, and tailored absorption and emission spectra for specific applications like bio-imaging, sensors, and laser technologies. osti.gov

High-Performance Polymers: Aminophenols are used as monomers in the production of high-performance polymers. epo.orgmdpi.com The diethylamino and hydroxyl functionalities of N,N-Diethyl-m-aminophenol make it a candidate for incorporation into various polymer backbones, such as polyamides, polyimides, and polyesters. Research could explore the synthesis of new polymers with enhanced thermal stability, mechanical strength, or specific electronic properties. The polymerization of aminophenol derivatives to form conductive polymers is an area of particular interest. mdpi.comresearchgate.net

Chemical Engineering Process Optimization: From a chemical engineering perspective, there is significant scope for optimizing the production process of this compound. This includes the design of more efficient reactors, the development of effective separation and purification techniques to obtain high-purity product, and the implementation of process control strategies to ensure consistent quality and minimize environmental impact. google.comgoogle.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Diethyl-m-aminophenol sulfate, and how can reaction conditions influence product purity?

  • Methodological Answer : The compound is synthesized via sulfonation of N,N-Diethyl-m-aminophenol using concentrated sulfuric acid or sulfur trioxide under controlled temperature (40–60°C). Key parameters include stoichiometric ratios, reaction time (4–6 hours), and neutralization with a base (e.g., NaOH) to isolate the sulfate salt. Impurities like unreacted starting materials or over-sulfonated byproducts can arise if temperature or acid concentration exceeds optimal ranges. Characterization via HPLC (≥95% purity) and 1H/13C NMR (e.g., δ 1.2 ppm for CH3 groups) is critical for validation .

Q. How can researchers characterize the structural and purity profile of this compound?

  • Methodological Answer : Use a combination of:

  • FT-IR to confirm sulfonate (S=O stretching at 1150–1250 cm⁻¹) and aromatic C-N bonds (1350–1450 cm⁻¹).
  • Mass Spectrometry (MS) for molecular ion peaks (e.g., m/z 290.3 for [M-H]⁻).
  • Elemental Analysis to verify C, H, N, S content (deviation <0.3% theoretical values).
    Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What factors influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability depends on pH, temperature, and ionic strength.

  • pH : Degrades above pH 7 due to sulfate ester hydrolysis; use buffered solutions (pH 4–6) for long-term storage.
  • Temperature : Store at 4°C to minimize thermal decomposition (≤5% loss over 6 months).
  • Ionic Strength : High salt concentrations may precipitate the compound; monitor via UV-Vis spectroscopy (λmax ~270 nm) .

Advanced Research Questions

Q. How does the sulfate group in this compound modulate its reactivity in biological systems?

  • Methodological Answer : The sulfate group enhances solubility but may reduce membrane permeability. Use Caco-2 cell assays to evaluate permeability (Papp <1 ×10⁻⁶ cm/s indicates poor absorption). Compare with non-sulfated analogs (e.g., N,N-Diethyl-m-aminophenol) via LC-MS/MS to quantify cellular uptake. Sulfate cleavage by sulfatase enzymes can be tracked using enzymatic assays (e.g., aryl sulfatase incubation followed by HPLC analysis) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from:

  • Batch Variability : Ensure consistent synthesis and purity (≥95%) across studies.
  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), exposure time (24–48 hours), and controls (e.g., vehicle-only and positive controls).
  • Data Triangulation : Combine transcriptomics (RNA-seq) and metabolomics (GC-MS) to identify off-target effects. Apply Langmuir/Freundlich isotherm models (e.g., R² >0.95) to assess dose-response reliability .

Q. How can researchers evaluate the environmental fate of this compound in wastewater systems?

  • Methodological Answer :

  • Adsorption Studies : Use anion-exchange resins (e.g., polystyrene-divinylbenzene) to quantify sulfate removal efficiency (e.g., 85–90% at pH 5). Fit data to Freundlich isotherms (log Kf = 1.2–1.5).
  • Biodegradation Assays : Conduct OECD 301F tests to measure microbial degradation (≥60% in 28 days indicates biodegradability).
  • Ecotoxicity : Test on Daphnia magna (48h LC50 >10 mg/L) and Vibrio fischeri (EC50 >100 mg/L) .

Q. What computational methods predict the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gap ~4.5 eV).
  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., tyrosinase for hair dye studies; binding energy ≤-7.0 kcal/mol).
  • QSAR Models : Train on datasets (n >50) with descriptors like logP, polar surface area, and sulfonate charge density (R² >0.75) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.